Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Description
Systematic Nomenclature and IUPAC Classification
The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure, pyrrolo[1,2-a]pyrazine, consists of a pyrrole ring fused to a pyrazine ring at the 1,2-a position. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding through the fused system to the pyrazine moiety.
The full IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-7-carboxylate , reflecting the following features:
- A tert-butyl ester group (-OCOOC(CH₃)₃) at position 2.
- A partially saturated dihydro configuration in the pyrrolo ring (positions 3,4).
- A carboxylate group (-COO⁻) at position 7.
The molecular formula is C₁₃H₁₈N₂O₄ , with a molecular weight of 265.28 g/mol . Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)[O⁻] |
| InChIKey | ZYPUHPLPQDPSDC-UHFFFAOYSA-M |
| CAS Registry Number | 156594906 |
The tert-butyl ester group enhances the compound’s stability against hydrolysis, making it suitable for use in stepwise synthetic protocols.
Historical Context of Pyrrolopyrazine Derivatives in Heterocyclic Chemistry
Pyrrolopyrazine derivatives have been studied since the mid-20th century as part of broader investigations into fused heterocycles. Early work focused on their synthesis via cyclocondensation reactions, such as the reaction of α-aminopyrroles with dicarbonyl compounds. These methods laid the foundation for modern approaches, including transition-metal-catalyzed cross-couplings and microwave-assisted cyclizations.
The biological relevance of pyrrolopyrazines became apparent in the 1990s, with studies highlighting their potential as kinase inhibitors and antimicrobial agents. For example, derivatives with electron-withdrawing groups at the 2- and 7-positions exhibit enhanced binding to ATP pockets in protein kinases. The tert-butyl ester variant discussed here is often employed as a protected intermediate in the synthesis of more complex molecules, such as tert-butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate , a precursor to anticancer agents.
Properties
Molecular Formula |
C13H17N2O4- |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-7-9(11(16)17)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
ZYPUHPLPQDPSDC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazine-2,3-Dicarboxylic Acid Derivatives
A foundational approach involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with amines. For example, reaction with 2-amino-5-chloropyridine in acetonitrile at reflux yields 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid (intermediate III). Cyclization of this intermediate under thermal or acidic conditions generates the pyrrolo[1,2-a]pyrazine core. Key parameters include:
| Reaction Step | Conditions | Yield |
|---|---|---|
| Anhydride formation | Acetic anhydride, 100–120°C | 85–90% |
| Amine condensation | Acetonitrile, reflux, 1.5–2 hours | 70–75% |
| Cyclization | Thermal (150–180°C) or H2SO4 catalysis | 60–65% |
This method is scalable but requires precise control of stoichiometry to avoid side products like over-oxidized derivatives.
Reduction of Diketopiperazine Intermediates
Selective reduction of diketopiperazine precursors is critical for introducing the 3,4-dihydro moiety. Potassium borohydride (KBH4) in dioxan/water (9:1 v/v) at 13°C reduces 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine to the 5-hydroxy-7-oxo derivative. Optimization studies show:
- Solvent ratio : Higher dioxan content (>90%) improves solubility and reduces hydrolysis.
- Temperature : Sub-15°C conditions minimize over-reduction.
- Workup : Neutralization with acetic acid precipitates the product in 78% purity.
tert-Butyl Esterification Strategies
The tert-butyl ester group is introduced via nucleophilic acyl substitution. Reacting the free carboxylic acid with tert-butyl chloroformate in pyridine at 5°C yields the protected ester. Alternatively, tert-butanol under Mitsunobu conditions (DIAD, PPh3) achieves 80–85% conversion. Key data:
| Parameter | Value |
|---|---|
| Reaction time | 4–6 hours |
| Temperature | 0–5°C (chloroformate) / 25°C (Mitsunobu) |
| Yield | 75–80% (chloroformate), 80–85% (Mitsunobu) |
Multi-Step Synthesis from Pyrrole Derivatives
Pyrrole-based routes involve ethoxalylpyrrole intermediates. For example, 1-(2-hydroxyethyl)pyrrole is converted to its tetrahydropyranyl ether, acylated with ethoxalyl chloride, and subjected to Wolff-Kishner reduction to yield pyrrolo[1,2-a]pyrazine precursors. Subsequent esterification and oxidation steps complete the synthesis:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ethoxalylation | Ethoxalyl chloride, pyridine, 0°C | 70% |
| Wolff-Kishner reduction | NH2NH2, NaOH, ethylene glycol, 180°C | 65% |
| Final oxidation | KMnO4, H2O, 50°C | 60% |
Palladium-Catalyzed Coupling Reactions
Recent advances employ palladium catalysts for constructing the pyrrolo[1,2-a]pyrazine skeleton. For instance, Pd(OAc)2-mediated coupling of 2-aroyl pyrroles with aryl boronic acids under basic conditions (K2CO3, DMF) forms the bicyclic core in 70–75% yield. Key advantages include:
- Functional group tolerance : Electron-withdrawing/donating substituents on boronic acids are compatible.
- Stereoselectivity : Single diastereomers form due to rigid transition states.
Process Optimization and Scalability
Critical optimization parameters across methods include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency.
- Catalyst loading : 0.1–0.2 eq Pd(OAc)2 balances cost and reactivity.
- Workup protocols : Crystallization from chloroform/acetonitrile mixtures improves purity to >95%.
Analytical Characterization
Successful synthesis is confirmed via:
- NMR : δ 1.45 ppm (t-Bu singlet), δ 4.20–4.50 ppm (methylene protons).
- HRMS : [M+H]+ at m/z 265.28 (calculated for C13H17N2O4).
- XRD : Confirms bicyclic planarity and ester conformation.
Applications and Derivatives
The tert-butyl ester serves as a precursor for prodrugs targeting dopamine receptors. Hydrolysis with TFA yields the free dicarboxylic acid, which exhibits affinity for TSPO (Ki = 12 nM). Derivatives with modified esters (e.g., methyl, benzyl) are explored for enhanced blood-brain barrier permeability.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits pharmacological potential due to its ability to act as a ligand for dopamine receptors, particularly the dopamine D4 receptor. This receptor is implicated in several neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that derivatives of pyrrolo[1,2-a]pyrazine can modulate dopamine receptor activity, making them candidates for therapeutic agents in treating dopamine-related disorders .
Case Study: Dopamine Receptor Modulation
In a study investigating various pyrrolo[1,2-a]pyrazine derivatives, it was found that specific modifications to the structure enhance selectivity and potency towards the D4 receptor. This finding suggests that the compound could be developed into a treatment for schizophrenia by targeting the overactive dopamine pathways associated with this condition .
Agricultural Applications
Biopesticides
Recent studies have highlighted the potential of pyrrolo[1,2-a]pyrazine derivatives as biopesticides. Their ability to inhibit quorum sensing in pathogenic bacteria offers a novel approach to controlling plant diseases without relying on traditional chemical pesticides. For instance, certain derivatives have shown efficacy in inhibiting biofilm formation in Pseudomonas aeruginosa, a common plant pathogen .
Case Study: Quorum Sensing Inhibition
A study demonstrated that extracts containing pyrrolo[1,2-a]pyrazine derivatives effectively reduced biofilm formation and virulence factors in Pseudomonas aeruginosa. The application of these extracts in agricultural settings could lead to healthier crops and reduced reliance on harmful pesticides .
Material Science
Polymer Chemistry
Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid derivatives are being explored for their potential use in polymer synthesis. Their unique structural properties allow them to act as monomers or cross-linking agents in creating advanced materials with desirable mechanical and thermal properties.
Case Study: Polymer Development
Research has shown that incorporating pyrrolo[1,2-a]pyrazine into polymer matrices enhances thermal stability and mechanical strength. This application is particularly relevant for developing materials used in high-performance applications such as aerospace and automotive components.
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Dopamine D4 receptor modulation | Potential treatment for schizophrenia |
| Agricultural Science | Biopesticide development | Inhibits Pseudomonas aeruginosa biofilm formation |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an amine group that can participate in further reactions . The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives are a versatile class of heterocycles with variations in substituents, oxidation states, and fused rings. Below is a detailed comparison:
Dicarboxylic Acid Esters and Derivatives
Substituted Pyrrolopyrazines with Aromatic Groups
Fused-Ring and Hybrid Systems
Key Research Findings and Trends
Antifungal Activity : Pyrrolo[1,2-a]pyrazine-1,4-diones (e.g., hexahydro-3-(2-methylpropyl)-) demonstrate broad-spectrum antifungal effects against phytopathogens like Alternaria alternata and Rhizoctonia solani. Their activity is attributed to ketone and pyrrole functionalities, which disrupt fungal membranes or spore germination .
Agricultural Applications: Derivatives like 5,10-diethoxy-dipyrrolopyrazine and hexadecanoic acid synergize antifungal action with plant growth promotion, suggesting utility in sustainable agriculture .
Biological Activity
Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 1-Methyl-2-{[(2-methyl-2-propanyl)oxy]carbonyl}-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis and Derivatives
The synthesis of derivatives of pyrrolo[1,2-a]pyrazine has been explored extensively. For instance, derivatives were synthesized through a four-step sequence involving self-condensation and reactions with various carboxylic acids. These derivatives have been evaluated for their biological activities against different cancer cell lines.
Antitumor Activity
Research has indicated that compounds related to pyrrolo[1,2-a]pyrazine exhibit notable antitumor activities. For example:
- A study reported that several synthesized derivatives were tested against MCF7 (breast cancer) and UO-31 (renal cancer) cell lines. Some exhibited modest cytotoxic activity in the micromolar range .
- The National Cancer Institute's screening of these compounds revealed that while none were selected for further testing in the NCI-60 DTP Human Tumor Cell Line Screen, their initial cytotoxicity suggests potential for further exploration .
The mechanism by which pyrrolo[1,2-a]pyrazine derivatives exert their biological effects is not fully elucidated but may involve interactions with specific receptors or pathways associated with cancer cell proliferation and survival.
Dopamine Receptor Modulation
Some studies have identified pyrrolo[1,2-a]pyrazine derivatives as ligands for dopamine receptor subtypes, particularly the dopamine D4 receptor. This suggests potential applications in treating disorders related to the dopamine system . The implications for neuropharmacology are significant as these compounds could be explored for conditions such as schizophrenia or Parkinson's disease.
Case Studies and Research Findings
Several case studies highlight the biological activity of pyrrolo[1,2-a]pyrazine derivatives:
- A study conducted by researchers at the National Cancer Institute found that various synthesized compounds showed varying degrees of cytotoxicity against a panel of human cancer cell lines. While some compounds demonstrated complete inhibition in specific assays (e.g., leukemia K562 cell line), others showed less significant effects .
- Another investigation into the pharmacological properties of related compounds revealed their potential as Janus kinase inhibitors and in treating proliferative disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for pyrrolo[1,2-a]pyrazine derivatives, and how can they be optimized for structural diversity?
- Answer : Key synthetic routes include:
- Palladium-catalyzed C6 arylation : Reacting pyrrolo[1,2-a]pyrazines with aryl bromides using Pd catalysts to introduce aryl groups at position C6. This method enables diversity through varying substituents on the aryl bromide .
- Cyclocondensation : Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .
- Cycloaddition : Reactions involving azomethine ylides from pyrrolo[1,2-a]pyrazinium salts to generate fused heterocycles .
Q. Which analytical techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives, and how are spectral data interpreted?
- Answer : Essential techniques include:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., tert-butyl ester protons at δ ~1.4 ppm, pyrazine carbons at δ 160-170 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated masses within 3 ppm error) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in crystal structures of related dicarboxylic acid esters .
Q. What biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives, and how are these properties experimentally validated?
- Answer : Notable activities include:
- Antifungal Effects : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives inhibit Alternaria alternata mycelium growth (100 µL dose in well-plate assays) via disruption of conidia germination .
- Plant Growth Promotion : Certain derivatives enhance Vigna radiata seedling growth, validated through hydroponic assays with controlled metabolite concentrations .
Advanced Research Questions
Q. How can enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives be achieved, and what factors influence stereochemical outcomes?
- Answer :
- Iridium-Catalyzed Hydrogenation : Using chiral Ir catalysts (e.g., [Ir(COD)Cl]₂ with phosphine ligands) and Cs₂CO₃ as an additive achieves up to 95% ee. The base suppresses racemization by stabilizing the transition state .
- Substituent Effects : Bulky groups (e.g., tert-butyl esters) enhance enantioselectivity by restricting rotational freedom during hydrogenation .
- Validation : Chiral HPLC or polarimetry quantifies enantiomeric excess, while NOESY NMR confirms relative configurations .
Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for pyrrolo[1,2-a]pyrazine-based antifungals?
- Answer :
- Orthogonal Assays : Compare results from fungal growth inhibition (well-plate) vs. spore germination assays to distinguish static vs. cidal effects .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials to rationalize why ketone derivatives (e.g., pyrrolo[1,2-a]pyrazine-1,4-dione) exhibit stronger activity than alcohols .
- Synthetic Tuning : Systematic variation of substituents (e.g., tert-butyl vs. benzyl esters) identifies steric and electronic contributions to bioactivity .
Q. What challenges arise in functionalizing position 7 of the pyrrolo[1,2-a]pyrazine core, and how are they mitigated?
- Answer :
- Challenge : Position 7 is sterically hindered due to proximity to the fused pyrrole ring, complicating direct electrophilic substitution .
- Solutions :
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate position 7, followed by quenching with electrophiles (e.g., DMF for formylation) .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., tert-butyl esters) to direct functionalization to position 7 .
- Example : Formylation at position 7 via HBr-mediated hydrolysis of aminomethyl intermediates yields aldehydes (52% yield after crystallization) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?
- Answer :
- Source Identification : Compare reaction conditions (e.g., Pd catalyst purity in arylation reactions; reports 51-55% yields, while optimized protocols may reach 70% with PdCl₂(PPh₃)₂) .
- Reproducibility : Strict control of moisture (e.g., anhydrous DMF) and oxygen-free environments prevents side reactions during cyclocondensation .
- Byproduct Analysis : LC-MS monitors intermediates (e.g., uncyclized alkylated pyrroles) to adjust reaction times or stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
